molecular formula C18H16N4O3 B12192301 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one

Cat. No.: B12192301
M. Wt: 336.3 g/mol
InChI Key: KXZFQCXXJWIZAX-UHFFFAOYSA-N
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Description

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an oxazolo-pyridine core with a piperazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazolo-pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.

    Introduction of the piperazinone moiety: This step involves the coupling of the oxazolo-pyridine intermediate with a piperazine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Shares the oxazolo-pyridine core but lacks the piperazinone moiety.

    Thiazolo[5,4-b]pyridine derivatives: Similar heterocyclic structure but with a thiazole ring instead of an oxazole.

Uniqueness

4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one is unique due to its combination of an oxazolo-pyridine core with a piperazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

4-(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-2-one

InChI

InChI=1S/C18H16N4O3/c1-11-16-13(18(24)22-8-7-19-15(23)10-22)9-14(20-17(16)25-21-11)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,19,23)

InChI Key

KXZFQCXXJWIZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCNC(=O)C4

Origin of Product

United States

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